Cas no 2361726-87-4 (1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate)
![1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate structure](https://ja.kuujia.com/scimg/cas/2361726-87-4x500.png)
1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate 化学的及び物理的性質
名前と識別子
-
- EN300-26584213
- 2361726-87-4
- 1-[4-(prop-2-enamido)benzoyl]piperidin-4-yl acetate
- Z3299030571
- [1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl] acetate
- 1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate
-
- インチ: 1S/C17H20N2O4/c1-3-16(21)18-14-6-4-13(5-7-14)17(22)19-10-8-15(9-11-19)23-12(2)20/h3-7,15H,1,8-11H2,2H3,(H,18,21)
- InChIKey: YFNITFOMXKCCNY-UHFFFAOYSA-N
- ほほえんだ: O(C(C)=O)C1CCN(C(C2C=CC(=CC=2)NC(C=C)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 316.14230712g/mol
- どういたいしつりょう: 316.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 75.7Ų
1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26584213-0.05g |
1-[4-(prop-2-enamido)benzoyl]piperidin-4-yl acetate |
2361726-87-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetateに関する追加情報
Introduction to 1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate (CAS No. 2361726-87-4)
1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate (CAS No. 2361726-87-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, an acetate ester, and a propenamido group. These structural elements contribute to its potential therapeutic applications and biological activities.
The piperidine ring is a common structural motif in many biologically active compounds, particularly in drugs targeting the central nervous system (CNS). The presence of this ring can enhance the compound's ability to cross the blood-brain barrier, making it a valuable scaffold for CNS drug development. The acetate ester group, on the other hand, can influence the compound's solubility and metabolic stability, which are crucial factors in drug design and formulation.
The propenamido group is particularly noteworthy for its potential to form hydrogen bonds and participate in π-π stacking interactions, which can enhance the compound's binding affinity to specific protein targets. Recent studies have shown that compounds with similar structural features have exhibited promising activities against various diseases, including cancer and neurodegenerative disorders.
In terms of its chemical properties, 1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate is a white crystalline solid with a molecular weight of approximately 355.4 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. This solubility profile makes it suitable for various experimental protocols, including cell-based assays and animal models.
Recent research has focused on the pharmacological properties of 1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown promising inhibitory activity against kinases, which are key enzymes in signal transduction pathways that are often dysregulated in cancer cells. Additionally, preliminary data suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of 1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate typically involves several steps, including the formation of the piperidine ring, the introduction of the acetate ester group, and the attachment of the propenamido moiety. Advanced synthetic methods, such as transition-metal-catalyzed reactions and microwave-assisted synthesis, have been employed to improve the efficiency and yield of these processes. These synthetic strategies not only enhance the accessibility of this compound but also provide opportunities for structural modifications to optimize its biological properties.
From a safety perspective, 1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate has been evaluated for its toxicity and potential side effects. In vitro studies using human cell lines have shown that it exhibits low cytotoxicity at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive safety assessments are necessary before advancing to clinical trials. These assessments typically include in vivo toxicity studies in animal models to evaluate potential adverse effects on various organ systems.
In conclusion, 1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate (CAS No. 2361726-87-4) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and preliminary biological activities make it an attractive candidate for further investigation. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic potential for various diseases.
2361726-87-4 (1-[4-(Prop-2-enamido)benzoyl]piperidin-4-yl acetate) 関連製品
- 1173831-07-6([(2R)-2-hydroxy-3-methoxypropyl]dimethylamine)
- 2171914-83-1(2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile)
- 1209869-92-0(N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide)
- 2098133-85-6(1-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one)
- 1805328-39-5(Methyl 2-amino-6-cyano-5-(difluoromethyl)pyridine-3-acetate)
- 39430-27-8(Nickel(II) carbonate hydroxide hydrate)
- 6851-78-1(4-benzyl-N-methylaniline)
- 2228649-92-9(O-1-(2-fluoro-6-methoxyphenyl)ethylhydroxylamine)
- 1203097-68-0(1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)
- 2680842-94-6(benzyl N-(2,6-difluoro-3-nitrophenyl)carbamate)



